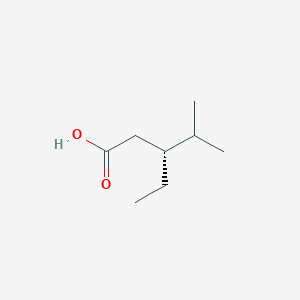

![molecular formula C20H20N2O4S B2833707 (Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 864974-99-2](/img/structure/B2833707.png)

(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

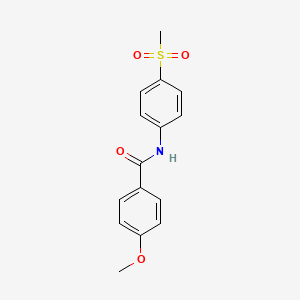

“(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

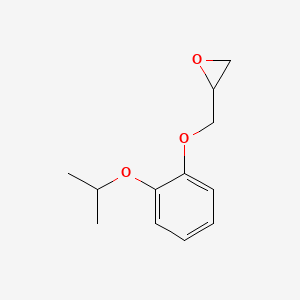

The synthesis of similar compounds has been reported. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Another synthesis involved starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (XRD), differential scanning calorimetry, and luminescence spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include 1,3-dipolar cycloaddition and KOH-mediated substitution followed by H2SO4 catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point of some compounds has been determined .Scientific Research Applications

Photodynamic Therapy and Photosensitization

The compound (Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, due to its structural similarity to other complex organic molecules, may have applications similar to those of zinc phthalocyanine derivatives. Zinc phthalocyanine derivatives, characterized by high singlet oxygen quantum yields and good fluorescence properties, are used in photodynamic therapy (PDT) for cancer treatment. These compounds, due to their ability to generate singlet oxygen upon light activation, can induce cell death in cancerous tissues. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibited significant potential for PDT applications due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Molluscicidal Activities

Compounds with complex benzoic acid derivatives, similar to (Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, have been investigated for their biological activities, including antimicrobial and molluscicidal effects. For instance, new prenylated benzoic acid derivatives isolated from the leaves of Piper aduncum showed significant antibacterial activities and molluscicidal properties. Such studies indicate the potential of structurally complex benzoates in the development of new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Synthesis of Polyunsaturated Constituents

Complex benzoate esters, like (Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, are key intermediates in the synthesis of polyunsaturated constituents found in phenolic lipids. These constituents are essential for various biological functions and have potential applications in the development of pharmaceuticals and nutraceuticals. A study outlined the synthesis of such compounds through multiple steps, including condensation and selective reduction processes, showcasing the synthetic versatility of benzoate derivatives (Tyman & Visani, 1997).

Crystal Engineering and Phase Transitions

The study of crystal structures and phase transitions in compounds with benzoate moieties is crucial for understanding their physicochemical properties. Methyl 2-(carbazol-9-yl)benzoate, for example, exhibited an unusual crystallographic behavior with a high-Z′ structure that transformed under pressure, indicating the potential of benzoate derivatives in materials science for designing compounds with tunable properties (Johnstone et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-13-4-9-16-17(12-13)27-20(22(16)10-11-25-2)21-18(23)14-5-7-15(8-6-14)19(24)26-3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFDSIYCAKKENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)

![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)